molecular formula C17H14O5 B15211880 2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B15211880
M. Wt: 298.29 g/mol
InChI Key: GQSYGPPHMQKVOE-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzofuran core with a dimethoxybenzylidene substituent, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 6-hydroxybenzofuran-3(2H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or benzylidene moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dimethoxybenzylidene)hydrazino-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide

Uniqueness

2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is unique due to its specific substitution pattern and the presence of both benzofuran and benzylidene moieties

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C17H14O5/c1-20-13-5-3-4-10(17(13)21-2)8-15-16(19)12-7-6-11(18)9-14(12)22-15/h3-9,18H,1-2H3/b15-8+

InChI Key

GQSYGPPHMQKVOE-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.